Disodium arsenate

Catalog No.
S579036
CAS No.
7778-43-0
M.F
AsHNa2O4
HNa2AsO4
Na2HAsO4
AsHNa2O4
M. Wt
185.907 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disodium arsenate

CAS Number

7778-43-0

Product Name

Disodium arsenate

IUPAC Name

disodium;hydrogen arsorate

Molecular Formula

AsHNa2O4
HNa2AsO4
Na2HAsO4
AsHNa2O4

Molecular Weight

185.907 g/mol

InChI

InChI=1S/AsH3O4.2Na/c2-1(3,4)5;;/h(H3,2,3,4,5);;/q;2*+1/p-2

InChI Key

IHZDYHDJAVUIBH-UHFFFAOYSA-L

SMILES

O[As](=O)([O-])[O-].[Na+].[Na+]

solubility

Very sol in water; slightly sol in alcohol
Insoluble in ether
Solubility in water, g/100ml at 15 °C: 61 (good)

Synonyms

arsenic acid (H3AsO4), sodium salt (1:3), disodium arsenate, disodium arsenate heptahydrate, monosodium arsenate, Na2HAsO4.7H2O, sodium arsenate, sodium arsenate, dibasic, sodium diarsenate, sodium O-arsenate, sodium orthoarsenate, Terro Ant Killer, tetrasodium diarsenate, trisodium arsenate, trisodium arsenate anhydrous

Canonical SMILES

[H+].[O-][As](=O)([O-])[O-].[Na+].[Na+]

The exact mass of the compound Disodium arsenate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very sol in water; slightly sol in alcoholinsoluble in ethersolubility in water, g/100ml at 15 °c: 61 (good). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Arsenicals - Arsenates - Supplementary Records. It belongs to the ontological category of inorganic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Disodium arsenate (often supplied as the heptahydrate, CAS 10048-95-0) is a highly water-soluble, pentavalent arsenic salt (As(V)) utilized as a phosphate analog in biochemical assays, a competitive phosphatase inhibitor, and a soluble precursor for solid-state material synthesis [1]. Unlike trivalent arsenic compounds, disodium arsenate functions by mimicking inorganic phosphate, allowing for targeted competitive inhibition in enzymatic studies without the irreversible thiol-binding toxicity characteristic of arsenites [2]. Its high aqueous solubility (approximately 61 g/100 mL at 15 °C) and native mildly alkaline pH profile make it a highly processable precursor for the aqueous synthesis of complex arsenate minerals, solid-state electrolytes, and environmental remediation standards [1].

Substituting disodium arsenate with sodium arsenite (As(III)) fundamentally alters the biochemical and chemical reactivity of the system; arsenite is approximately five times more toxic to cell proliferation, binds irreversibly to sulfhydryl groups rather than acting as a phosphate analog, and exhibits drastically different adsorption behaviors in environmental matrices [1]. Furthermore, substituting with trisodium arsenate or monosodium arsenate shifts the aqueous pH to extremes (highly alkaline or acidic, respectively), which can degrade sensitive biological samples, alter the speciation of arsenic oxyanions, and disrupt the phase purity during the crystallization of arsenate-based solid-state materials [2]. Procurement must strictly specify the dibasic As(V) form to ensure reproducible competitive inhibition and pH-compatible processability.

Superior Phosphatase Inhibition Efficacy via Phosphate Mimicry

Disodium arsenate acts as a potent competitive inhibitor of phosphatase activity due to its structural similarity to inorganic phosphate. In kinetic studies evaluating the phosphatase activity of TtArsC, disodium arsenate (As(V)) demonstrated a Ki value of 15.2 ± 1.6 μM [1]. In contrast, sodium arsenite (As(III)) exhibited a much weaker inhibitory effect with a Ki of 394.4 ± 40.3 μM [1]. This ~26-fold difference in binding affinity highlights the necessity of using the pentavalent dibasic salt for targeted phosphatase inhibition.

Evidence DimensionPhosphatase inhibition constant (Ki)
Target Compound DataDisodium arsenate (As(V)): 15.2 ± 1.6 μM
Comparator Or BaselineSodium arsenite (As(III)): 394.4 ± 40.3 μM
Quantified Difference~26-fold stronger inhibition for As(V)
ConditionsTtArsC phosphatase activity assay

For researchers formulating phosphatase inhibitor cocktails or developing arsenic biosensors, disodium arsenate provides superior, targeted competitive inhibition compared to trivalent alternatives.

Aqueous Solubility and Precursor Processability

The synthesis of advanced arsenate-based materials, such as sodium-ion battery electrolytes (e.g., Na4Co7(AsO4)6), requires highly soluble aqueous precursors to ensure homogeneous mixing and phase purity[1]. Disodium arsenate offers excellent aqueous solubility (approximately 61 g/100 mL at 15 °C) [2]. In contrast, alternative arsenic precursors like arsenic trioxide (As2O3) are poorly soluble in neutral water and require harsh alkaline or acidic conditions to dissolve, which can introduce unwanted counter-ions or disrupt stoichiometric control [3].

Evidence DimensionAqueous solubility at ambient temperature
Target Compound DataDisodium arsenate: ~61 g/100 mL at 15 °C
Comparator Or BaselineArsenic trioxide: Poorly soluble in neutral water (<2.5 g/100 mL at 25 °C)
Quantified Difference>20-fold higher solubility at neutral pH
ConditionsAqueous dissolution at ambient temperatures (15-25 °C)

High aqueous solubility without the need for extreme pH adjustments simplifies precursor formulation and ensures stoichiometric precision in the synthesis of complex solid-state materials.

Differential Toxicity and Cellular Mechanism

In comparative in vitro toxicological studies using neuroblastoma cell cultures, pentavalent disodium arsenate was found to be approximately five times less toxic to cell proliferation than trivalent sodium arsenite[1]. Furthermore, the mechanisms of cellular disruption differ significantly; while As(III) acts as a lysosomotropic agent and strongly inhibits mitochondrial succinate dehydrogenase, As(V) primarily acts as a phosphate analog and can even stimulate certain metabolic pathways before toxicity occurs [1]. This distinct toxicological profile requires the specific procurement of As(V) for studies modeling environmental arsenate exposure.

Evidence DimensionCytotoxicity and inhibition of cell proliferation
Target Compound DataDisodium arsenate (As(V)): ~5x lower toxicity to cell proliferation
Comparator Or BaselineSodium arsenite (As(III)): ~5x higher toxicity
Quantified Difference5-fold difference in anti-proliferative potency
ConditionsMouse neuroblastoma (Neuro-2a) cell cultures exposed for 24 h

Selecting disodium arsenate ensures accurate modeling of pentavalent arsenic exposure, avoiding the disproportionate and mechanistically distinct acute toxicity caused by arsenite contamination.

Controlled Speciation for Environmental Adsorption Modeling

Disodium arsenate provides a highly controlled standard for modeling As(V) adsorption in environmental matrices because it naturally buffers solutions to a mildly alkaline pH where the HAsO4^2- species predominates [1]. Studies on arsenate adsorption onto model peat and synthesized sorbents rely on stable As(V) speciation [2]. Using monosodium arsenate (which drives pH down and favors H2AsO4^-) or trisodium arsenate (which drives pH >11 and favors AsO4^3-) alters the electrostatic interactions with the sorbent, skewing adsorption capacity data [1].

Evidence DimensionAqueous speciation and pH stability
Target Compound DataDisodium arsenate: Buffers near pH 8-9, yielding predominantly HAsO4^2-
Comparator Or BaselineMonosodium / Trisodium arsenate: Yields acidic (pH ~4.5) or highly alkaline (pH >11) solutions
Quantified DifferencePrevents extreme pH shifts that alter target oxyanion speciation
ConditionsAqueous environmental modeling and sorbent testing

Procurement of the dibasic form ensures that environmental adsorption assays are conducted with the correct biologically and geochemically relevant arsenate species without requiring excessive buffering.

Formulation of Phosphatase Inhibitor Cocktails

Due to its structural mimicry of inorganic phosphate and its quantified Ki of 15.2 μM against specific phosphatases, disodium arsenate is a critical component in biochemical lysis buffers [1]. It effectively preserves phosphorylated proteins during cell extraction, outperforming arsenite and offering a complementary inhibition profile to orthovanadate and fluoride salts.

Precursor for Solid-State Sodium-Ion Battery Materials

The high aqueous solubility (61 g/100 mL) and native sodium content of disodium arsenate make it an ideal precursor for synthesizing complex polyanionic framework materials, such as Na4Co7(AsO4)6 [2]. It allows for homogeneous aqueous mixing and precise stoichiometric control during solid-state or hydrothermal synthesis, avoiding the harsh dissolution conditions required for arsenic trioxide.

Environmental Remediation and Biosensor Calibration Standards

Disodium arsenate provides a stable, reproducible source of the HAsO4^2- oxyanion for calibrating arsenate-specific biosensors and testing novel water purification sorbents[1]. Its predictable speciation at neutral to mildly alkaline pH ensures that adsorption kinetics and sensor limits of detection are accurately quantified without confounding pH effects.

Physical Description

COLOURLESS-TO-WHITE CRYSTALS OR POWDER.

Color/Form

Powder
Clear colorless crystals

Density

1.87
1.87 g/cm³

Melting Point

57 °C when rapidly heated

UNII

ANU034TUJ4

Related CAS

7631-89-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICINE: FORMERLY AS "ANTIMALARIAL; DERMATOLOGIC"
MEDICATION (VET): Has been used in parasitism (internally and externally), also for nonparasitic skin and blood diseases, in rheumatism, asthma and heaves, and as an alternative.

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

Arsenic (as disodium arsenate) binds to thiol groups of the enzyme DNA polymerease, thus inhibiting DNA synthesis; the authors concluded that it interfered with DNA repair of damage induced by UV irradiation in human epidermal grafts ... .
Disodium arsenate alters the metabolism of nucleosides and their derivatives in human lymphocytes cultered in vitro ... and reduced the incorporation of labelled nucleosides into both RNA and DNA in cultured human peripheral lymphocytes ... .

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

7778-43-0

Associated Chemicals

Sodium arsenate hexahydrate;10048-95-0

Wikipedia

Disodium hydrogen arsenate

Methods of Manufacturing

Reaction of arsenic trioxide and sodium nitrate.

General Manufacturing Information

Arsenic acid (H3AsO4), sodium salt (1:2): ACTIVE

Storage Conditions

Protect container against physical damage. Store in well ventilated area away from food or food products and combustible materials. /Inorganic arsenic cmpd/

Interactions

The teratogenicity of sodium dichromate (2 mg chromium/kg), sodium arsenate (5 mg arsenic/kg) & copper sulfate (2 mg copper/kg) in female Wistar rats was studied following the ip admin of the test cmpds separately & in their various combinations on gestation day 8. The test cmpds administered separately were non-fetotoxic & either non- or weakly teratogenic, whereas arsenate/copper(2+) was both weakly fetotoxic & teratogenic. Dichromate/arsenate & dichromate/arsenate/copper(2+) caused a marked decr in mean fetal wt & an incr incidence of fetal resorption & abnormality formation.
Female Swiss mice were exposed to sodium arsenite or sodium arsenate in drinking water for 15 wk at concns ranging from 0-100 ug/ml arsenic content. After 3 wk of the 15 wk exposure period, the mice were administered urethane (1.5 mg/g) ip. Pulmonary adenoma formation was evaluated 12 wk later. Both forms of arsenic reduced the size & number of pulmonary adenomas observed/mouse. In addition, urethane induced sleeping times which reflect the rate of urethane metab or excretion remained unchanged. This suggests that arsenic exposure does not alter urethane excretion & is not a factor influencing subsequent adenoma formation at these levels of exposure.
BAL subcutaneously injected in mice (50 mg/kg bw, reduced the teratogenic action of simultaneous ip injections of sodium arsenate at a level of 16 mg As/kg bw ... .
Low doses of sodium dichromate (5 mg/kg), sodium arsenate (25 mg/kg), and copper sulfate (5.9 mg/kg) were administered intraperitoneally in all possible combinations to groups of 6 rats each. With sodium arsenate alone, growth rate did not differ from that of the control; kidney weight was significantly higher (0.94% of total body weight vs 0.87% in controls) and serum creatinine was significantly higher (94.8 + or - 16.3 vs 43.8 + or - 3.9 umol/l in controls). /In sodium arsenate treated animals/, growth rate, relative kidney weight, and serum creatinine levels were similar to those of the controls. In the animals treated with arsenate and copper sulfate, body weight gain followed the course of that with copper alone; kidney weight was the same as in the control group; and serum creatinine was 65.3 + or - 5.1 umol/l. In the group treated with all three chemicals the growth rate and serum creatinine concentration were similar to those of the control group, whereas the kidney weight was 0.92% of total body weight. High doses of each compound were administered with the previously mentioned low doses of the other compounds in all combinations. High doses were 35 mg/kg for sodium dichromate, 9 mg/kg for sodium arsenate, and 23.5 mg/kg for copper sulfate. Whereas no deaths occurred during the low dose study ... . Animals given arsenate alone lost a slight amount of weight and the subsequent growth rate (3.4 + or - 0.7 g/day) was significantly less than that in the controls (5.4 + or - 0.1 g/day). Relative kidney weight was 0.96% of total body weight, compared with 0.87% in the controls. Serum creatinine levels were not significantly elevated. The coadministration of high dose arsenate with low doses of chromium and/or copper had no significant effect on relative kidney weight or serum creatinine concentration as compared with the high dose of arsenate alone.

Stability Shelf Life

EFFLORESCES IN WARM AIR /SODIUM ARSENATE HEPTAHYDRATE/

Dates

Last modified: 08-15-2023

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